N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Structural Evolution of Bicyclic Pyrazole Carboxamide Scaffolds
The progression from monocyclic to bicyclic pyrazole carboxamides represents a paradigm shift in scaffold optimization. Early derivatives focused on simple aryl substitutions at the 3- and 5-positions of the pyrazole core, but limited bioavailability prompted exploration of fused ring systems.
Table 1 : Key Structural Modifications in Pyrazole Carboxamide Development
The incorporation of a 5-cyclopropylpyridin-3-ylmethyl group in the subject compound illustrates three key evolutionary trends:
- Spatial Constraint : Cyclopropane’s rigid geometry reduces rotational entropy loss upon target binding, enhancing binding affinity (ΔG = -9.2 kcal/mol in silico models).
- Electron Modulation : Fluorine at the para position of the phenyl ring withdraws electron density, polarizing the carboxamide carbonyl (C=O dipole moment = 2.7 D).
- Heterocycle Fusion : Pyridine-pyrazole hybridization expands π-conjugation, improving membrane permeability (logP = 2.1 ± 0.3).
Synthetic routes to such architectures typically employ:
Rational Design Principles for N-Substituted Pyrazole Bioisosteres
Bioisosteric replacement strategies have been instrumental in refining pyrazole carboxamides’ drug-like properties. The target compound’s N-((5-cyclopropylpyridin-3-yl)methyl) group exemplifies non-classical bioisosterism, replacing traditional amide linkages while preserving pharmacophore geometry.
Table 2 : Bioisosteric Optimization in Pyrazole Derivatives
| Classical Group | Bioisostere | Advantage | Structural Impact |
|---|---|---|---|
| Amide (-CONH-) | Pyrazole | Reduced hydrolysis | Maintains H-bond capacity |
| Benzene | Cyclopropane | Lower molecular weight | Retains aromatic stacking |
| Ethyl linker | Methylpyridine | Enhanced solubility | Introduces basic nitrogen |
Critical design considerations include:
- Pharmacophore Embedding : Molecular docking studies show the pyrazole’s N2 nitrogen forms a critical hydrogen bond with kinase hinge regions (distance: 2.1 Å).
- Steric Compatibility : Cyclopropyl’s 60° bond angles accommodate crowded binding pockets better than linear alkyl chains.
- Electrostatic Complementarity : Fluorine’s electronegativity (-3.98 Pauling scale) aligns with target active site polarity.
The compound’s synthesis pathway reflects these principles:
- Core Assembly : 1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid synthesis via cyclocondensation
- Bioisostere Incorporation : Coupling with 5-cyclopropylpyridin-3-ylmethanamine using HATU activation
- Conformational Analysis : X-ray crystallography confirms dihedral angles (85.3° ± 2.1°) optimal for target engagement
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-19(9-18(24-25)15-4-6-17(21)7-5-15)20(26)23-11-13-8-16(12-22-10-13)14-2-3-14/h4-10,12,14H,2-3,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCYDTIXSNOYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN5O, with a molecular weight of approximately 351.4 g/mol. The compound features a unique structure that includes a pyrazole ring, a cyclopropyl group, and a fluorophenyl substituent, contributing to its lipophilicity and potential biological interactions .
The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets within biological systems. Pyrazole derivatives are known for their diverse pharmacological effects, including:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antitumor Activity : Some studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may have therapeutic potential in treating conditions characterized by excessive inflammation .
- Antitumor Activity : In a recent investigation, compounds structurally related to this pyrazole were tested against several cancer cell lines. The results indicated dose-dependent cytotoxicity, with IC50 values suggesting significant antitumor potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazoles is crucial for optimizing their biological activity. Factors influencing the activity include:
| Substituent | Effect on Activity |
|---|---|
| Fluorine atom | Increases lipophilicity and may enhance receptor binding |
| Cyclopropyl group | Potentially modulates steric hindrance |
| Methyl group at position 1 | Influences electronic properties |
The presence of electron-withdrawing groups like fluorine can enhance the compound's reactivity and interaction with biological targets, potentially leading to improved efficacy against diseases .
Scientific Research Applications
Medicinal Chemistry
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is primarily studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth. For instance, studies have shown that it can induce apoptosis in leukemia cells through the modulation of Bcl-2 family proteins .
- Anti-inflammatory Properties : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways. In vitro studies revealed an IC₅₀ value comparable to standard anti-inflammatory drugs like diclofenac sodium, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound has been explored in various contexts:
Analgesic Activity : The compound exhibited notable analgesic effects in acute pain models, suggesting both central and peripheral mechanisms of action. It showed significant reduction in pain responses in formalin and hot plate tests .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interactions with biological targets:
- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets involved .
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in leukemia cells; targets Bcl-2 proteins |
| Anti-inflammatory | Inhibits COX enzymes; comparable efficacy to diclofenac sodium |
| Analgesic | Significant reduction in pain responses in formalin and hot plate tests |
Case Study 1: COX Inhibition Profile
A detailed investigation into the COX inhibition profile revealed that this compound exhibited selective COX-2 inhibition over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs, making it a promising candidate for further development as an anti-inflammatory drug.
Case Study 2: Safety Profile
Histopathological evaluations following administration in animal models indicated minimal adverse effects on liver and kidney tissues. This suggests a favorable safety profile for therapeutic use, which is critical for any drug intended for clinical application .
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carboxamide group (-CONH-) is central to its reactivity.
-
Synthesis : The amide linkage is formed via coupling reactions between pyrazole-5-carboxylic acid derivatives and (5-cyclopropylpyridin-3-yl)methylamine.
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCl, HOBt, DMF | 78–85% | |
| Acid Chloride Aminolysis | SOCl₂, NEt₃ | 65–72% |
-
Hydrolysis : The amide bond resists acidic hydrolysis but undergoes slow cleavage under basic conditions (e.g., 6M NaOH, reflux) .
Electrophilic Substitution on Pyrazole and Pyridine Rings
The pyrazole and pyridine rings participate in electrophilic reactions.
-
Pyrazole Ring : The 1-methyl and 3-(4-fluorophenyl) groups direct electrophiles to the C4 position.
-
Pyridine Ring : The cyclopropyl group at C5 deactivates the ring, limiting substitution to C2 and C4 positions.
Cyclopropane Ring Reactivity
The cyclopropane substituent on the pyridine influences stability and reactivity:
-
Ring-Opening : Occurs under strong acidic (HCl/MeOH, reflux) or oxidative (O₃, DCM) conditions, yielding a propenyl group.
-
Radical Stability : The cyclopropane resists radical-initiated degradation, as shown by ESR studies under UV light.
Fluorophenyl Group Reactivity
The 4-fluorophenyl moiety undergoes selective reactions:
-
Nucleophilic Aromatic Substitution :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| SNAr Defluorination | LiAlH₄, THF, reflux | 3-Phenylpyrazole derivative | 40% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 3-Biphenylpyrazole | 55% |
Methyl Group Functionalization
The 1-methyl group on the pyrazole is inert under mild conditions but reacts under radical or oxidative conditions:
-
Oxidation : KMnO₄/H₂SO₄ converts the methyl group to a carboxylate (yield: 30–35%) .
-
Halogenation : NBS/benzoyl peroxide brominates the methyl group (yield: 25%) .
Stability Under Biological Conditions
Studies on analogous compounds reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
Substituent Variations and Pharmacological Implications
N-Cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide ()
- Structural Differences : The carboxamide nitrogen bears a cyclopentyl group instead of the pyridinylmethyl moiety. The pyrazole lacks the 1-methyl substitution.
- The cyclopentyl group is less polar than the pyridinylmethyl group, which could alter solubility and membrane permeability .
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d, )
- Structural Differences: Contains a 4-cyano substituent on the pyrazole and a chlorine atom at position 3. The 1-position is phenyl-substituted.
- Functional Impact: The electron-withdrawing cyano group may enhance electrophilic interactions, while the chloro substituent could increase lipophilicity. The phenyl group at position 1 may contribute to π-π stacking in receptor binding. Yield (71%) and melting point (181–183°C) suggest moderate synthetic efficiency and crystalline stability .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Structural Differences : Features a 3-pyridylmethyl group and multiple chlorophenyl substituents.
- The pyridylmethyl group mirrors the target compound’s pyridine motif but lacks the cyclopropyl ring, possibly affecting conformational rigidity .
Pharmacological Target Considerations
highlights the role of pyrazole derivatives in cannabinoid receptor modulation. While the target compound’s exact target is unspecified, structural analogs with 4-fluorophenyl groups (e.g., ) may interact with CB1/CB2 receptors. Notably, cannabinoid receptor agonists like WIN 55212-2 show higher CB2 affinity, suggesting that the target’s fluorophenyl group could similarly influence receptor selectivity .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Q & A
Q. Characterization methods :
- NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent positions.
- X-ray crystallography for unambiguous structural confirmation (e.g., similar pyrazole derivatives in ).
- HPLC-MS to assess purity and intermediate stability.
Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- 1H/13C NMR : Assign peaks to verify substituent positions, particularly distinguishing between the 4-fluorophenyl and cyclopropylpyridyl groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., fluorine and chlorine atoms).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related pyrazole carboxamides .
- HPLC with UV/Vis detection : Monitor purity (>95% typically required for biological assays) .
How can computational methods optimize the synthesis and functionalization of this compound and its analogs?
Advanced
Modern approaches integrate quantum chemical calculations and reaction path searching to streamline synthesis:
- Reaction Design : Use tools like ICReDD’s computational workflows to predict feasible reaction conditions and intermediates, reducing trial-and-error experimentation .
- Density Functional Theory (DFT) : Model transition states for cyclopropane formation or carboxamide coupling to identify energy barriers and optimize catalysts .
- Machine Learning : Train models on existing pyrazole synthesis data to predict yields or side products for novel analogs.
What strategies address low yields in the cyclopropane ring formation during synthesis?
Advanced
Low yields in cyclopropanation often stem from steric hindrance or ring strain. Mitigation strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions with cyclopropane precursors .
- Microwave-assisted synthesis : Enhance reaction efficiency and reduce decomposition of sensitive intermediates .
- Protecting groups : Temporarily shield reactive sites on the pyridine ring to prevent side reactions during cyclopropane installation .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?
Q. Advanced
- Analog synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess electronic effects .
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) using enzyme inhibition assays .
- Data correlation : Use computational tools (e.g., CoMFA or CoMSIA) to link structural features (logP, steric bulk) to activity trends .
How can contradictions in biological activity data across studies be resolved?
Advanced
Discrepancies often arise from assay variability or compound stability:
- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate experiments under consistent conditions (pH, temperature) .
- Metabolic stability testing : Evaluate compound degradation in buffer or serum to rule out false negatives .
- Crystallographic validation : Compare target binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with fluorophenyl groups) .
What molecular docking and dynamics approaches predict target binding interactions for this compound?
Q. Advanced
- Docking software (AutoDock, Glide) : Simulate binding to proposed targets (e.g., mGluR5 or carbonic anhydrase) using crystal structures from the PDB .
- Molecular Dynamics (MD) simulations : Assess binding stability over time, focusing on interactions like π-π stacking between the pyridine ring and aromatic residues .
- Free-energy calculations (MM-PBSA) : Quantify binding affinities for prioritization of analogs .
How does the 4-fluorophenyl substituent influence the compound’s pharmacokinetics and metabolic stability?
Q. Advanced
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic resistance : The C-F bond resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- In vitro assays : Test stability in liver microsomes and measure CYP inhibition to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
